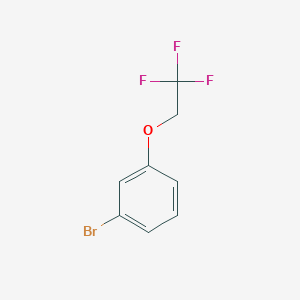

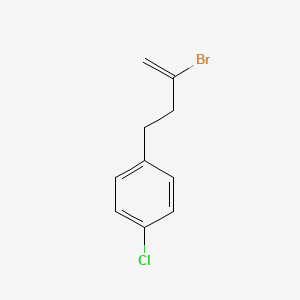

2-Bromo-4-(4-chlorophenyl)-1-butene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

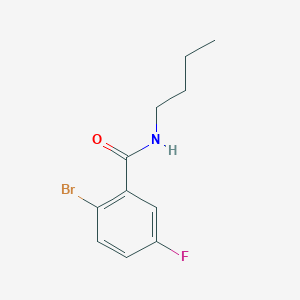

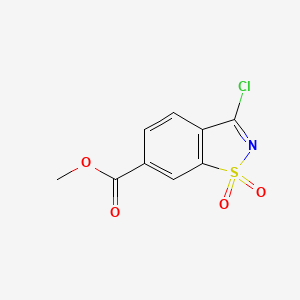

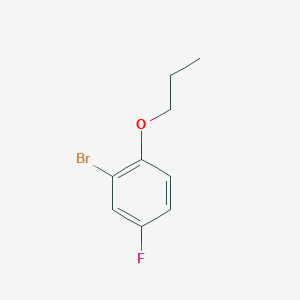

2-Bromo-4-(4-chlorophenyl)-1-butene (BCPB) is an organic compound that is used in scientific research for a variety of purposes. It is a colorless, crystalline solid with a molecular weight of 278.55 g/mol and a melting point of about 93-95°C. BCPB is a halogenated aromatic compound that has a variety of applications in both organic and inorganic chemistry.

Scientific Research Applications

Suzuki Cross-Coupling Reaction

The compound is used in the Suzuki cross-coupling reaction, a type of palladium-catalyzed cross-coupling process . This reaction is used to synthesize a variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives .

Electronic Properties Study

The electronic properties of the compounds synthesized from 2-Bromo-4-(4-chlorophenyl)-1-butene are studied using Frontier molecular orbital analysis . This analysis helps to understand the reactivity and electronic properties of the compounds .

Non-Linear Optical (NLO) Properties Study

The compound is used in the study of non-linear optical (NLO) properties . NLO materials have applications in areas such as optical signal processing, optical data storage, and optical computing .

Molecular Electrostatic Potential Studies

Molecular electrostatic potential studies are performed on the compounds synthesized from 2-Bromo-4-(4-chlorophenyl)-1-butene . These studies help to understand the charge distribution within the molecule and predict the sites of chemical reactivity .

Structural Analysis

The compound is used in the structural analysis of organic compounds . This includes the use of single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis .

Reactivity Insights

The compound is used to gain insights into the reactivity of organic compounds . This includes the use of Conceptual Density Functional Theory (CDFT) to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .

properties

IUPAC Name |

1-(3-bromobut-3-enyl)-4-chlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrCl/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMSAGDQIIDKQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=C(C=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641116 |

Source

|

| Record name | 1-(3-Bromobut-3-en-1-yl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(4-chlorophenyl)-1-butene | |

CAS RN |

731772-11-5 |

Source

|

| Record name | 1-(3-Bromobut-3-en-1-yl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)

amine](/img/structure/B1290865.png)